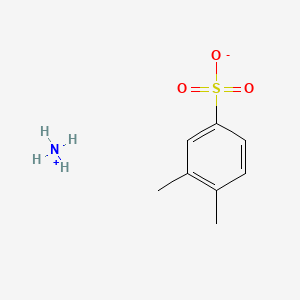

Ammonium 3,4-dimethylbenzenesulfonate

Description

Properties

CAS No. |

1233920-68-7 |

|---|---|

Molecular Formula |

C8H13NO3S |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

azanium;3,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |

InChI Key |

HDMGIDHAXIXUIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization Method

The most straightforward and commonly used method to prepare ammonium salts of sulfonic acids, including this compound, is by neutralizing the corresponding sulfonic acid with ammonia or ammonium hydroxide in aqueous solution.

-

- Dissolve 3,4-dimethylbenzenesulfonic acid in water to form an aqueous acidic solution.

- Slowly add aqueous ammonia or ammonium hydroxide solution to the acid solution with stirring.

- Maintain the temperature typically between room temperature and 40°C to control the reaction rate and avoid side reactions.

- The reaction proceeds as:

$$

\text{C}8\text{H}{10}\text{O}3\text{S (3,4-dimethylbenzenesulfonic acid)} + \text{NH}3 \rightarrow \text{C}8\text{H}{13}\text{NO}_3\text{S (this compound)}

$$ - After complete neutralization, the solution can be concentrated or cooled to precipitate the ammonium salt crystals.

- The crystals are filtered, washed with cold water or suitable solvents, and dried under vacuum at moderate temperatures (e.g., 40–60°C).

-

- Molar ratio of ammonia to sulfonic acid: typically 1:1 for stoichiometric neutralization.

- Temperature control is important to ensure purity and yield.

- Crystallization conditions (cooling rate, solvent choice) affect crystal quality and purity.

This method is supported by the general principles of salt formation and is consistent with procedures used for similar sulfonate ammonium salts.

Ion Exchange and Purification Techniques

In some advanced synthetic routes, especially when the sulfonic acid is obtained as a mixture or from enzymatic processes, purification and salt formation are combined:

- The 3,4-dimethylbenzenesulfonic acid solution can be passed through an ion exchange resin (H+ form) to purify the acid.

- The purified acid solution is then neutralized with aqueous ammonia.

- Crystallization of the ammonium salt is induced by cooling or solvent adjustment.

- This method ensures high purity and recovery rates of the ammonium salt, as demonstrated in related processes involving 3,4-dimethylbenzenesulfonic acid salts.

Solvent and Crystallization Considerations

- Water is the preferred solvent due to the high solubility of both the acid and ammonium salt.

- Mixed solvents such as water with methanol or ethanol can be used to optimize crystallization.

- Cooling crystallization is the most common technique to isolate the ammonium salt crystals.

- The crystallization temperature range is typically from 10°C to room temperature, with holding times from several hours to overnight to maximize crystal growth.

Research Findings and Data Summary

Physical and Chemical Properties Relevant to Preparation

| Property | Value/Description |

|---|---|

| Molecular formula | C8H13NO3S |

| Molecular weight | 203.26 g/mol |

| Melting point | Approximately 230–235°C (decomposition) |

| Solubility | Highly soluble in water |

| Stability | Stable under normal storage conditions |

These properties influence the choice of preparation and purification methods, especially crystallization and drying conditions.

Analytical Characterization

- The purity and identity of this compound are confirmed by:

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Neutralization | Acid + NH3 in water, crystallization | Simple, cost-effective | Requires pure acid, careful pH control |

| Ion Exchange + Neutralization | Purify acid via ion exchange, then neutralize | High purity, selective recovery | More complex, requires resin |

| Solvent Variation | Use of mixed solvents for crystallization | Improved crystal quality | Additional solvent handling |

Chemical Reactions Analysis

Types of Reactions: Ammonium 3,4-dimethylbenzenesulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group into other functional groups.

Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different functional groups .

Scientific Research Applications

Chemistry: Ammonium 3,4-dimethylbenzenesulfonate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions .

Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems and to investigate the interactions between sulfonates and proteins .

Industry: In industrial applications, this compound is used as a surfactant and as an additive in various formulations to enhance product performance .

Mechanism of Action

The mechanism of action of ammonium 3,4-dimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. This interaction can modulate various biological pathways, leading to specific effects depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Variations in Cation: Ammonium vs. Sodium Salts

The choice of cation significantly impacts the physicochemical properties and applications of sulfonate salts.

The sodium salt (CAS 1300-72-7) is a commercially significant anionic surfactant due to its hydrotropic properties, which enhance the solubility of nonpolar compounds in aqueous solutions . In contrast, the ammonium salt may find niche use in pharmaceutical crystallography, as ammonium-based salts are often explored for their hydrogen-bonding capabilities and solid-state stability .

Structural Isomerism: 3,4- vs. 2,4-Dimethyl Substitution

The position of methyl groups on the benzene ring influences molecular interactions and bulk properties.

The 3,4-isomer’s asymmetric substitution may lead to distinct crystal packing behaviors compared to the 2,4-isomer. For example, in 3,4-dimethylanilinium 4-methylbenzenesulfonate (a related compound), N–H···O hydrogen bonds form extended ribbons along the crystallographic c-axis, a feature critical for stabilizing pharmaceutical salts .

Anion Variations: Sulfonate vs. Sulfamate

Replacing the sulfonate group with sulfamate (NH₂SO₃⁻) alters chemical reactivity and applications.

| Compound | Anion | Key Properties |

|---|---|---|

| This compound | Benzenesulfonate | Hydrotropic, surfactant-like behavior |

| Ammonium sulfamate | Sulfamate (NH₂SO₃⁻) | Herbicidal and flame-retardant uses; industrial applications |

Sulfamates, such as ammonium sulfamate (CAS 7773-06-0), exhibit distinct reactivity due to the presence of an amino group, enabling applications in agriculture and materials science .

Hydrogen-Bonding and Crystal Engineering

This compound and its analogs exhibit robust hydrogen-bonding networks, which are pivotal in crystal engineering:

- In 3,4-dimethylanilinium 4-methylbenzenesulfonate , N–H···O interactions create one-dimensional ribbons, while van der Waals forces stabilize the overall lattice .

- In 2-aminoanilinium 4-methylbenzenesulfonate, similar hydrogen-bonded chains along the [010] direction are observed, emphasizing the role of cation-anion interactions in supramolecular assembly .

These properties are critical for designing co-crystals or salts with tailored dissolution rates and stability in pharmaceuticals.

Q & A

Q. Table 1: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical (%) | Acceptable Range (%) |

|---|---|---|

| C | 40.5 | 39.8–41.2 |

| H | 4.3 | 4.0–4.6 |

| N | 6.6 | 6.2–7.0 |

| S | 12.1 | 11.5–12.5 |

Basic: How can X-ray crystallography confirm the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction provides atomic-level structural details:

- Unit Cell Parameters: For example, a monoclinic system with dimensions a = 6.26 Å, b = 7.13 Å, c = 20.41 Å (similar to related sulfonates ).

- Hydrogen Bonding: N–H⋯O interactions between ammonium ions and sulfonate groups form 1D chains (e.g., N–H bond lengths ~0.89 Å, H⋯O distances ~2.12 Å) .

- Data Validation: Compare experimental results with Cambridge Structural Database (CSD) entries for analogous compounds .

Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in different crystal forms of this compound?

Answer:

Contradictions may arise due to polymorphism or solvent effects. Strategies include:

- Variable-Temperature Crystallography: Analyze thermal expansion/contraction of hydrogen bonds (e.g., using synchrotron radiation for high-resolution data) .

- Density Functional Theory (DFT): Model hydrogen bond energies to predict stable configurations under varying conditions .

- Solvent Screening: Recrystallize from polar aprotic (e.g., DMF) vs. protic (e.g., MeOH/H₂O) solvents to assess packing differences .

Advanced: How does the choice of solvent system influence the solubility and crystallization behavior of this compound?

Answer:

Solubility varies significantly with solvent polarity:

- High Solubility: In water (>200 g/L at 25°C) and methanol due to ionic interactions .

- Low Solubility: In non-polar solvents (e.g., hexane, toluene).

Experimental Design: - Phase Diagrams: Construct solubility curves using gravimetric methods.

- Crystallization Trials: Use solvent mixtures (e.g., H₂O/EtOH) to control nucleation rates and crystal morphology .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | >20 |

| Methanol | ~15 |

| Ethanol | ~5 |

| Acetone | <1 |

Basic: What spectroscopic techniques are effective for characterizing the sulfonate group in this compound?

Answer:

- Infrared (IR) Spectroscopy: Strong asymmetric S–O stretching vibrations at ~1180–1200 cm⁻¹ and symmetric stretches at ~1040–1060 cm⁻¹ .

- H NMR: Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm) .

- X-ray Photoelectron Spectroscopy (XPS): Confirm sulfur oxidation state via S 2p binding energy (~168–169 eV for sulfonate) .

Advanced: How can researchers design experiments to investigate the thermal stability of this compound under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss in N₂ (inert) vs. O₂ (oxidative) atmospheres. Decomposition typically occurs in two stages:

- Ammonia release (~150–200°C).

- Sulfonate degradation (>300°C) .

- Differential Scanning Calorimetry (DSC): Identify endothermic (melting) and exothermic (decomposition) events.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products (e.g., SO₂, NH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.